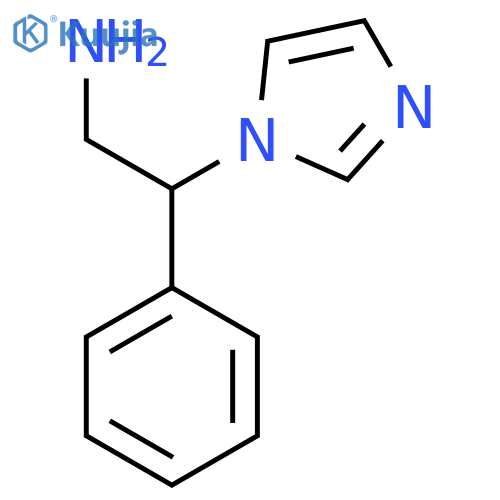

Cas no 174262-04-5 (b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride)

b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- SCHEMBL5821117

- AKOS010878137

- b-Phenyl-1H-imidazole-1-ethanamine 2HCl

- 174262-04-5

- 1H-Imidazole-1-ethanamine, β-phenyl-

- b-Phenyl-1H-imidazole-1-ethanamine

- b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride

-

- インチ: 1S/C11H13N3/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2

- InChIKey: COYZKHOKOLGCDZ-UHFFFAOYSA-N

- ほほえんだ: N1(C=NC=C1)C(CN)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 187.110947427g/mol

- どういたいしつりょう: 187.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.13±0.1 g/cm3(Predicted)

- ふってん: 361.7±30.0 °C(Predicted)

- 酸性度係数(pKa): 6.86±0.22(Predicted)

b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01JM2L-250mg |

b-Phenyl-1H-imidazole-1-ethanamine 2HCl |

174262-04-5 | 97% | 250mg |

$135.00 | 2024-06-19 | |

| Aaron | AR01JMAX-1g |

B-PHENYL-1H-IMIDAZOLE-1-ETHANAMINE 2HCL |

174262-04-5 | 97% | 1g |

$318.00 | 2025-02-11 | |

| 1PlusChem | 1P01JM2L-5g |

b-Phenyl-1H-imidazole-1-ethanamine 2HCl |

174262-04-5 | 97% | 5g |

$816.00 | 2024-06-19 | |

| 1PlusChem | 1P01JM2L-1g |

b-Phenyl-1H-imidazole-1-ethanamine 2HCl |

174262-04-5 | 97% | 1g |

$278.00 | 2024-06-19 | |

| Aaron | AR01JMAX-250mg |

B-PHENYL-1H-IMIDAZOLE-1-ETHANAMINE 2HCL |

174262-04-5 | 97% | 250mg |

$145.00 | 2025-02-11 |

b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride 関連文献

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

b-Phenyl-1H-imidazole-1-ethanamine dihydrochlorideに関する追加情報

B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS No. 174262-04-5): A Comprehensive Overview

B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride, identified by its CAS number 174262-04-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride consists of a phenyl ring attached to an imidazole core, with an amine group at the 1-position and a hydrochloride salt form. This unique arrangement contributes to its distinct chemical properties and biological interactions. The phenyl group enhances lipophilicity, while the imidazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that imidazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amine group in B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride further expands its potential applications, as amines are frequently involved in hydrogen bonding and coordination interactions with biological molecules.

One of the most compelling aspects of B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride is its potential in the development of novel therapeutic agents. Researchers have been exploring its efficacy in preclinical models for various diseases, including neurodegenerative disorders and autoimmune conditions. The compound's ability to modulate key signaling pathways has made it a subject of intense study in academic and industrial research settings.

The synthesis of B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The hydrochloride salt form enhances stability and solubility, making it more suitable for formulation into drug products.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride with high accuracy. Molecular docking studies have revealed potential interactions with target proteins, providing insights into its pharmacological profile. These computational approaches complement experimental investigations, accelerating the drug discovery process.

The pharmacokinetic properties of B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride are also under investigation. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) characteristics to assess its suitability for clinical use. Understanding these parameters is crucial for optimizing dosing regimens and minimizing potential side effects.

In conclusion, B-Phenyl-1H-imidazole-1-ethanamine dihydrochloride (CAS No. 174262-04-5) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable compound for further exploration in drug development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing unmet medical needs.

174262-04-5 (b-Phenyl-1H-imidazole-1-ethanamine dihydrochloride) 関連製品

- 855643-01-5(4-(2,6-dimethylpyridin-4-yl)methylaniline)

- 1341835-26-4(1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol)

- 1805486-57-0(3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-6-sulfonyl chloride)

- 2229595-47-3(1-(5-chloro-2-nitrophenyl)ethane-1,2-diol)

- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)

- 1855646-12-6({2-ethoxybicyclo[2.2.2]octan-2-yl}methanamine)

- 15095-70-2(2-(dimethylamino)ethyl(2-phenylethyl)amine)

- 1207048-63-2(ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate)

- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)

- 1804214-38-7(Ethyl 5-(2-carboxyethyl)-2-nitrobenzoate)